molecular formula C7H15N3OS B7724901 N'-(2-morpholin-4-ylethyl)carbamimidothioic acid

N'-(2-morpholin-4-ylethyl)carbamimidothioic acid

Cat. No.: B7724901
M. Wt: 189.28 g/mol
InChI Key: MIVHEVIWHMEELG-UHFFFAOYSA-N
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Description

N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a morpholine ring, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the carbamimidothioic acid group adds to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-morpholin-4-ylethyl)carbamimidothioic acid typically involves the reaction of morpholine with an appropriate carbamimidothioic acid precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N’-(2-morpholin-4-ylethyl)carbamimidothioic acid may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-morpholin-4-ylethyl)carbamimidothioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the carbamimidothioic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

N’-(2-morpholin-4-ylethyl)carbamimidothioic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(2-morpholin-4-ylethyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-(2-morpholin-4-ylethyl)carbamimidothioic acid include:

Uniqueness

N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is unique due to its specific structural features, such as the combination of a morpholine ring and a carbamimidothioic acid group

Properties

IUPAC Name

N'-(2-morpholin-4-ylethyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3OS/c8-7(12)9-1-2-10-3-5-11-6-4-10/h1-6H2,(H3,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVHEVIWHMEELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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